molecular formula C18H21NO3S B6372797 3-Methyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol CAS No. 1261960-92-2

3-Methyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol

Cat. No.: B6372797
CAS No.: 1261960-92-2
M. Wt: 331.4 g/mol
InChI Key: MNELUHHTBRZBRB-UHFFFAOYSA-N
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Description

3-Methyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol is an organic compound with the molecular formula C18H21NO3S. It is a phenolic compound characterized by the presence of a piperidinylsulfonyl group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

3-Methyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and redox reactions, while the piperidinylsulfonyl group can interact with proteins and enzymes. These interactions can modulate various biological processes, including signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

    4-(Piperidin-1-ylsulfonyl)phenol: Lacks the methyl group on the phenyl ring.

    3-Methyl-4-(piperidin-1-ylsulfonyl)phenyl]phenol: Similar structure but with different substitution patterns.

    5-Methyl-4-(piperidin-1-ylsulfonyl)phenyl]phenol: Another isomer with a different position of the methyl group.

Uniqueness

3-Methyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the methyl and piperidinylsulfonyl groups provides a distinct set of properties that can be leveraged in various applications .

Properties

IUPAC Name

3-methyl-5-(4-piperidin-1-ylsulfonylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S/c1-14-11-16(13-17(20)12-14)15-5-7-18(8-6-15)23(21,22)19-9-3-2-4-10-19/h5-8,11-13,20H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNELUHHTBRZBRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10684072
Record name 5-Methyl-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261960-92-2
Record name 5-Methyl-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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